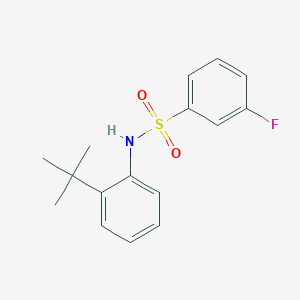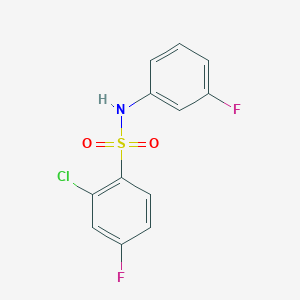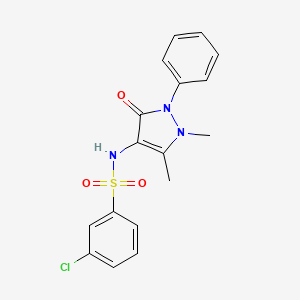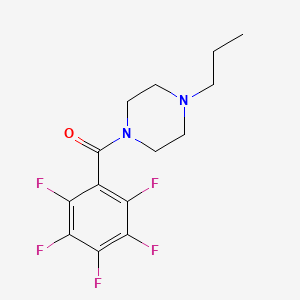
N-(2-tert-butylphenyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylphenyl)-3-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a fluorobenzene ring, with a tert-butylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-tert-butylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-tert-butylphenyl)-3-fluorobenzenesulfonamide can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical properties and applications.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-tert-butylphenyl)-3-fluorobenzenesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and inhibition. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs with antibacterial or anti-inflammatory properties. Sulfonamides are known for their therapeutic effects, and modifications of this compound can lead to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The fluorine atom can also enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
N-(2-tert-butylphenyl)-4-fluorobenzenesulfonamide: Similar structure but with the fluorine atom at the para position.
N-(2-tert-butylphenyl)-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-tert-butylphenyl)-3-methylbenzenesulfonamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness: N-(2-tert-butylphenyl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound potentially more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C16H18FNO2S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c1-16(2,3)14-9-4-5-10-15(14)18-21(19,20)13-8-6-7-12(17)11-13/h4-11,18H,1-3H3 |
InChI Key |
BKUVPFWEDBLMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B10967456.png)
![4-phenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one](/img/structure/B10967462.png)

![methyl 6-tert-butyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10967484.png)

![N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide](/img/structure/B10967490.png)
![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10967498.png)
![3-[1-(2,4-difluorophenoxy)ethyl]-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10967506.png)
![1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10967512.png)
![3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10967515.png)
![4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10967523.png)



